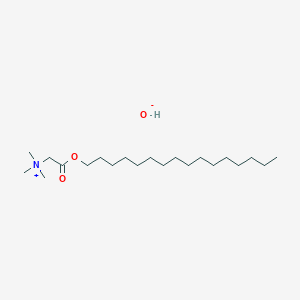

2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

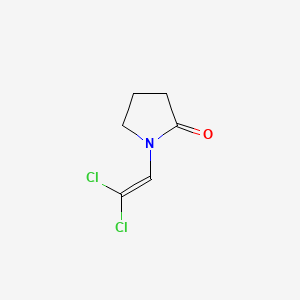

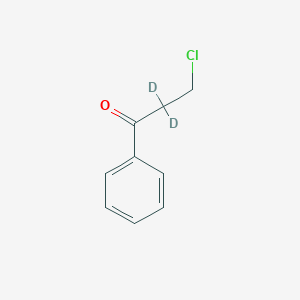

Cetyl betaine is typically synthesized through the reaction of cetyl dimethylamine with sodium monochloroacetate. This reaction involves a substitution mechanism where the chlorine atom in sodium monochloroacetate is replaced by the cetyl dimethylamine group, resulting in the formation of cetyl betaine along with sodium chloride and water as byproducts .

Industrial Production Methods

The industrial production of cetyl betaine follows a similar synthetic route but on a larger scale. The process begins with the reaction of cetyl dimethylamine and sodium monochloroacetate under controlled conditions to ensure high yield and purity. The resultant mixture is then processed and dehydrated to obtain cetyl betaine as the end product .

Analyse Des Réactions Chimiques

Types of Reactions

Cetyl betaine primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions under acidic conditions .

Common Reagents and Conditions

Substitution Reactions: Sodium monochloroacetate is commonly used as a reagent in the synthesis of cetyl betaine.

Esterification Reactions: Acid catalysts such as sulfuric acid can be used to facilitate esterification reactions involving cetyl betaine.

Major Products Formed

The major products formed from the substitution reaction are cetyl betaine, sodium chloride, and water. Esterification reactions can yield various esters depending on the reactants used .

Applications De Recherche Scientifique

Cetyl betaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

Cetyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better cleansing and foaming. Additionally, it can interact with proteins and lipids in biological membranes, stabilizing them and enhancing their functionality .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cocamidopropyl betaine: Derived from coconut oil, it is another widely used surfactant in personal care products.

Lauramidopropyl betaine: Derived from lauric acid, it is known for its dense foam and conditioning properties.

Coco betaine: Another betaine surfactant derived from coconut oil, used for its mildness and foaming properties.

Uniqueness of Cetyl Betaine

Cetyl betaine is unique due to its long cetyl chain, which imparts superior conditioning and foaming properties compared to other betaines. It also has a longer sustained foam and better viscosity control, making it highly desirable in formulations requiring stable and long-lasting foam .

Propriétés

Formule moléculaire |

C21H45NO3 |

|---|---|

Poids moléculaire |

359.6 g/mol |

Nom IUPAC |

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;hydroxide |

InChI |

InChI=1S/C21H44NO2.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H2/q+1;/p-1 |

Clé InChI |

JBVSVBDYRCYACJ-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[OH-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)